![molecular formula C24H21N3O4 B2945399 benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate CAS No. 921545-40-6](/img/no-structure.png)

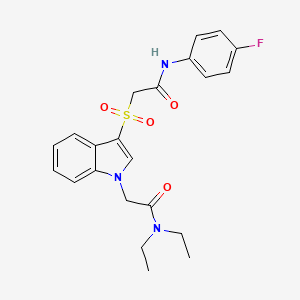

benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

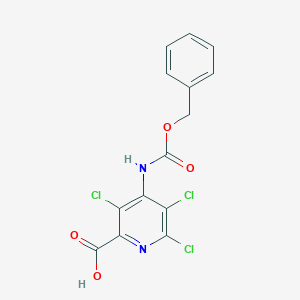

The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one moiety, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrido[3,2-d]pyrimidin-1(2H)-one ring system .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrido[3,2-d]pyrimidin-1(2H)-one moiety might undergo reactions typical of heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis Techniques and Antitumor Activity:

- The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, showing general applicability for the preparation of many substituted derivatives, has been explored. One such compound, BW301U, demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats, indicating potential antitumor applications (Grivsky et al., 1980).

Catalytic Applications:

- Novel 1,3-benzyl-3,4,5,6-tetrahydropyrimidin-2-ylidene-based N-heterocyclic carbene palladium(II) complexes have been synthesized and characterized. These complexes showed moderate to high catalytic activities in direct arylation of furans, thiophenes, and thiazoles, highlighting their potential in facilitating chemical transformations (Karaca et al., 2015).

Chemical Transformations and Predictive Studies

Chemical Transformations Prediction:

- Tandem mass spectrometry has been utilized to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, demonstrating the method's ability to anticipate the reactivity of certain functional groups in solution, which could aid in the development of new synthetic strategies for related compounds (Wang et al., 2006).

Synthetic Pathways and Antimicrobial Activity:

- A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized, with some showing excellent in vitro antibacterial and antifungal activities, suggesting the relevance of pyrido[3,2-d]pyrimidin derivatives in the development of new antimicrobial agents (Maddila et al., 2016).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxo-3-phenylpropanenitrile, which is then reacted with guanidine to form 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile. This intermediate is then cyclized with acetic anhydride to form 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetonitrile, which is then esterified with benzyl alcohol to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "guanidine", "acetic anhydride", "benzyl alcohol" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methyl-3-oxo-3-phenylpropanenitrile", "Reaction of 4-methyl-3-oxo-3-phenylpropanenitrile with guanidine to form 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile", "Cyclization of 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carbonitrile with acetic anhydride to form 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetonitrile", "Esterification of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetonitrile with benzyl alcohol in the presence of a base to form benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate" ] } | |

Número CAS |

921545-40-6 |

Fórmula molecular |

C24H21N3O4 |

Peso molecular |

415.449 |

Nombre IUPAC |

benzyl 2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate |

InChI |

InChI=1S/C24H21N3O4/c1-17-9-11-18(12-10-17)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)31-16-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3 |

Clave InChI |

RXIDBFCLVUSSEI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2945326.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2945327.png)

![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2945331.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2945333.png)

![5-chloro-N-[3-chloro-4-(diethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2945336.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2945338.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2945339.png)